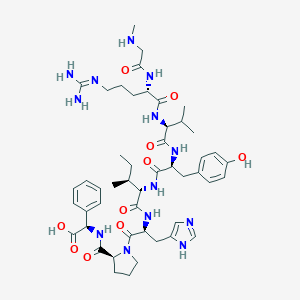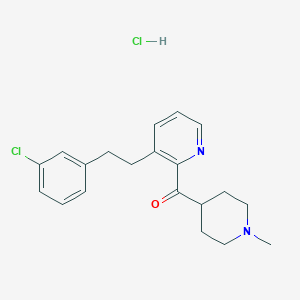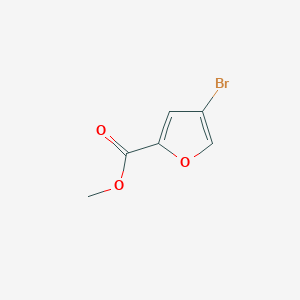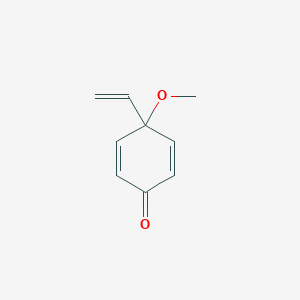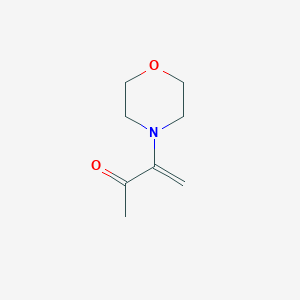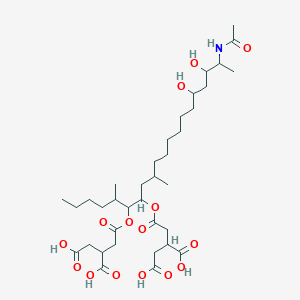
Fumonisin A2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumonisins are a group of mycotoxins produced by fungi that grow on corn and other grains. Fumonisin A2 is one of the most common types of fumonisins. It is a potent toxin that can cause serious health problems in humans and animals. In recent years, there has been increased interest in fumonisin A2 due to its potential health hazards.
Applications De Recherche Scientifique
Phytotoxicity in Aquatic Plants
Fumonisin A2, along with other fumonisins like A1, B2, and B3, shows phytotoxic properties. In a bioassay with duckweed (Lemna pausicostata), these compounds caused significant cellular leakage of electrolytes and photodegradation of chlorophylls, impacting plant growth negatively (Tanaka, Abbas, & Duke, 1993).
Impact on Mammalian Cell Cultures
In studies involving both plant and animal systems, fumonisins A1 and A2, among others, showed varying levels of toxicity. Fumonisins B1, B2, and B3 were effective toxins in mammalian cell cultures, indicating their potential impact on animal health (Abbas, Gelderblom, Cawood, & Shier, 1993).
Disruption of Metabolism and Birth Defects
Fumonisins disrupt sphingolipid metabolism and folate transport, impacting neural tube development in embryo culture and in vivo. This disruption is a potential risk factor for human neural tube defects, especially in regions with high consumption of fumonisin-contaminated maize (Marasas et al., 2004).
Binding to Food Matrix Components
Fumonisins, including fumonisin B1, can bind to food matrix components such as saccharides and proteins. This binding is relevant in understanding the stability and persistence of fumonisins in food products (Seefelder, Knecht, & Humpf, 2003).
Fumonisin Detection Using Aptamers
Aptamers, single-stranded oligonucleotides, have been developed for binding and detecting fumonisin B1. This method offers a promising alternative for fumonisin cleanup and detection in corn-based products (McKeague et al., 2010).
Genetic Basis of Fumonisin Production
Research on the maize pathogen Fusarium verticillioides, which produces fumonisins, has revealed the genetic basis for variations in fumonisin production. This is crucial for understanding the biosynthesis and regulation of these toxins (Proctor et al., 2006).
Propriétés
Numéro CAS |
117415-47-1 |
|---|---|
Nom du produit |
Fumonisin A2 |
Formule moléculaire |
C36H61NO15 |
Poids moléculaire |
747.9 g/mol |
Nom IUPAC |
(2R)-2-[2-[(5R,6R,7S,9S,16S,18R,19R)-19-acetamido-6-[(3R)-3,4-dicarboxybutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C36H61NO15/c1-6-7-13-22(3)34(52-33(46)19-26(36(49)50)17-31(43)44)29(51-32(45)18-25(35(47)48)16-30(41)42)15-21(2)12-10-8-9-11-14-27(39)20-28(40)23(4)37-24(5)38/h21-23,25-29,34,39-40H,6-20H2,1-5H3,(H,37,38)(H,41,42)(H,43,44)(H,47,48)(H,49,50)/t21-,22+,23+,25+,26+,27-,28+,29-,34+/m0/s1 |
Clé InChI |
GQCJWFPDXATUKS-HWLZWWINSA-N |
SMILES isomérique |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@@H](C[C@H]([C@@H](C)NC(=O)C)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |
SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)NC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
SMILES canonique |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)NC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Autres numéros CAS |
117415-47-1 |
Synonymes |
fumonisin A2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



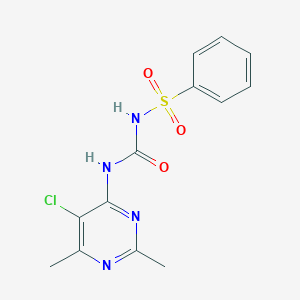
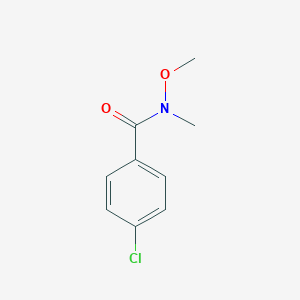
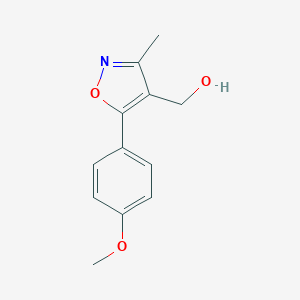
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
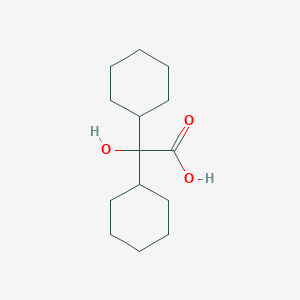
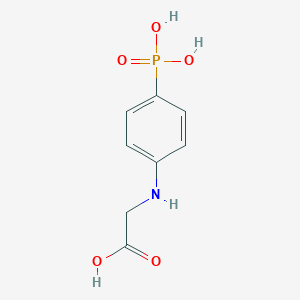
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)

